molecular formula C5H10ClNO B14511900 N-Hydroxypentanimidoyl chloride CAS No. 62626-10-2

N-Hydroxypentanimidoyl chloride

Cat. No.: B14511900
CAS No.: 62626-10-2
M. Wt: 135.59 g/mol
InChI Key: ZFXVDQZBNCIBCS-UHFFFAOYSA-N
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Description

N-Hydroxypentanimidoyl chloride (systematic name: pentanimidic acid, N-hydroxy-, chloride) is an aliphatic imidoyl chloride derivative characterized by a five-carbon (pentyl) chain and a reactive N-hydroxyl group attached to the imidoyl chloride core. Its molecular formula is inferred as C₅H₉ClNOH, with a molar mass of approximately 149.6 g/mol (calculated). Imidoyl chlorides are electrophilic reagents widely used in organic synthesis, particularly for forming amidines and heterocycles. The N-hydroxyl group enhances reactivity by enabling hydrogen bonding and participation in tautomerism, distinguishing it from non-hydroxylated analogs .

Properties

CAS No.

62626-10-2

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-hydroxypentanimidoyl chloride

InChI

InChI=1S/C5H10ClNO/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3

InChI Key

ZFXVDQZBNCIBCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxypentanimidoyl chloride can be synthesized through the reaction of pentanimidoyl chloride with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the product. The reaction is usually carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxypentanimidoyl chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-hydroxypentanoic acid.

    Reduction: Reduction reactions can convert it to pentanimidoyl chloride.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: N-Hydroxypentanoic acid.

    Reduction: Pentanimidoyl chloride.

    Substitution: Various substituted pentanimidoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxypentanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxypentanimidoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group on the nitrogen atom can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-Hydroxypentanimidoyl chloride and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Functional Groups
This compound C₅H₉ClNOH 149.6 (calc.) Pentyl chain, N-hydroxyimidoyl chloride Imidoyl chloride, N-hydroxyl
N-Hydroxyacetoimidoyl chloride C₂H₄ClNO 93.51 Ethyl chain, N-hydroxyimidoyl chloride Imidoyl chloride, N-hydroxyl
N-Hydroxy-4-methoxybenz... chloride C₈H₇ClNO₂ 184.6 (calc.) Methoxybenzene ring, N-hydroxyimidoyl chloride Aromatic imidoyl chloride, methoxy
Nicotinoyl Chloride Hydrochloride C₆H₄ClNO·HCl 178.02 (calc.) Pyridine ring, carbonyl chloride Carbonyl chloride, aromatic amine
Methyl valerimidate hydrochloride C₆H₁₂ClNO 149.6 (calc.) Methyl ester, pentanimidate hydrochloride Imidate ester, hydrochloride salt
Key Observations:
  • Chain Length : this compound’s pentyl chain increases hydrophobicity compared to the ethyl chain in N-hydroxyacetoimidoyl chloride, reducing aqueous solubility but enhancing lipid compatibility .
  • Aromatic vs. Aliphatic : The methoxybenzene derivative () exhibits resonance stabilization, favoring electrophilic substitution over nucleophilic reactions seen in aliphatic analogs.
  • Functional Group Diversity: Nicotinoyl Chloride Hydrochloride () is a pyridine-based carbonyl chloride, distinct from imidoyl chlorides, and reacts preferentially with amines to form amides.

Physicochemical Properties

Available data for N-hydroxyacetoimidoyl chloride () provides a benchmark for aliphatic N-hydroxy-imidoyl chlorides:

  • Boiling Point : 113–115°C (shorter chains volatilize faster than pentyl derivatives).
  • Melting Point : -3°C (low due to weak intermolecular forces in small aliphatic chains).
  • pKa : 8.80 (N-hydroxyl group’s acidity facilitates deprotonation in basic conditions).

For this compound, the longer chain likely raises the boiling point (>150°C estimated) and melting point (near room temperature) compared to its ethyl analog. The methoxybenzene derivative () would have higher melting points due to crystalline packing but lacks experimental data .

Research Findings and Industrial Relevance

  • Pharmaceutical Applications: Nicotinoyl Chloride Hydrochloride () is a precursor to nicotinic acid derivatives, highlighting the role of aromatic chlorides in drug design .
  • Steric Effects : Methyl valerimidate hydrochloride (), a methyl ester analog, shows reduced electrophilicity compared to this compound, emphasizing the N-hydroxyl group’s role in enhancing reactivity .

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